CCX872 -

CCX872

Catalog Number: EVT-263216
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCX872, also known as CCX872-B, is a potent and orally active CCR2 antagonist with potential immunomodulating and antineoplastic activities. CCX872-B specifically binds to CCR2 and prevents the binding to its cognate endothelium-derived chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP1). This may result in the inhibition of both CCR2 activation and CCR2-mediated signal transduction, which may inhibit inflammatory processes, angiogenesis, tumor cell migration, and tumor cell proliferation.
Source and Classification

CCX872 is classified as a CCR2 antagonist and is notable for its high potency, with an IC50 value of approximately 0.5 nM against human CCR2. This compound has been evaluated in preclinical studies and has entered clinical trials, highlighting its potential significance in treating diseases linked to CCR2 signaling pathways, including renal diseases and cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCX872 involves multiple chemical reactions that typically include the formation of key intermediates through established organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the synthesis generally follows a pathway involving:

  1. Formation of key intermediates: Utilizing standard reactions such as nucleophilic substitutions or coupling reactions.
  2. Purification: Employing techniques like high-performance liquid chromatography (HPLC) to ensure purity.
  3. Characterization: Using spectroscopic methods (e.g., NMR, MS) to confirm the structure of the synthesized compound.

These steps are critical for obtaining a compound that meets the stringent requirements for pharmacological testing.

Molecular Structure Analysis

Structure and Data

The molecular formula of CCX872 is C19H20ClN3O3S, with a molecular weight of 393.89 g/mol. The structure features a sulfonamide group, which is integral to its activity as a CCR2 antagonist. The three-dimensional conformation allows for optimal interaction with the CCR2 receptor, facilitating its antagonistic action.

Key structural data includes:

  • Chemical Structure: Contains a chlorophenyl moiety linked to a sulfonamide group.
  • Stereochemistry: Specific stereochemical configurations are essential for its binding affinity and selectivity .
Chemical Reactions Analysis

Reactions and Technical Details

CCX872 primarily functions through competitive inhibition of CCR2 by preventing the binding of its natural ligand, CCL2 (C-C motif chemokine ligand 2). This interaction leads to several downstream effects:

  1. Inhibition of Monocyte Recruitment: By blocking CCR2, CCX872 reduces the influx of inflammatory monocytes into tissues.
  2. Impact on Cytokine Release: The compound may modulate cytokine profiles in treated tissues, contributing to reduced inflammation.

These reactions are crucial in understanding how CCX872 can ameliorate conditions characterized by excessive inflammation or fibrosis .

Mechanism of Action

Process and Data

The mechanism by which CCX872 exerts its effects involves several steps:

  1. Binding to CCR2: CCX872 binds to the extracellular domain of CCR2, preventing CCL2 from activating the receptor.
  2. Downstream Signaling Inhibition: This blockade disrupts signaling pathways typically activated by CCL2, which include those involved in monocyte migration and activation.
  3. Reduction in Inflammatory Responses: As a result, there is a decrease in macrophage polarization towards pro-inflammatory phenotypes, leading to reduced tissue damage and inflammation.

Data from studies indicate that treatment with CCX872 results in significant reductions in proteinuria and renal damage markers in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

These properties are essential for formulating CCX872 into therapeutic agents suitable for clinical use .

Applications

Scientific Uses

CCX872 has shown promise in various scientific applications:

  1. Kidney Disease Treatment: Demonstrated efficacy in models of focal segmental glomerulosclerosis (FSGS), where it reduces proteinuria and improves renal function.
  2. Cancer Therapy: Investigated for its potential to inhibit tumor growth by blocking CCL2-mediated pathways that facilitate tumor-associated macrophage recruitment.
  3. Inflammatory Conditions: Explored for use in other inflammatory diseases where CCR2 signaling plays a critical role.

The ongoing research into CCX872's effectiveness across these domains underscores its potential as a valuable therapeutic agent .

Pharmacological Mechanisms of CCX872 as a CCR2 Antagonist

CCR2 Receptor Targeting and Selectivity Profiling

CCX872 is a potent small-molecule antagonist selectively designed to target the C-C chemokine receptor type 2 (CCR2). This G protein-coupled receptor (GPCR) binds chemokine ligands such as CCL2 (MCP-1), CCL7, CCL8, and CCL16, which mediate monocyte and macrophage trafficking in inflammatory and neoplastic diseases. In vitro profiling demonstrates CCX872 competitively inhibits CCL2 binding to CCR2 with high specificity. In radio-ligand displacement assays using WEHI-274 murine monocytes, CCX872 achieved an IC₅₀ of 270 nM (R² = 0.78) [1]. Selectivity screening across 30+ chemokine and non-chemokine receptors—including CCR1, CCR3, CCR5, and CXCR4—revealed negligible cross-reactivity (>100-fold selectivity) [1] [6]. This specificity arises from CCX872’s unique interaction with CCR2’s transmembrane allosteric pocket, preventing receptor activation without interfering with constitutive signaling.

Table 1: Selectivity Profile of CCX872 in Chemokine Receptor Binding Assays

ReceptorLigandIC₅₀ (nM)Selectivity vs. CCR2
CCR2CCL2270Reference
CCR1CCL3>10,000>37-fold
CCR5CCL5>10,000>37-fold
CXCR4CXCL12>10,000>37-fold
CX3CR1CX3CL1>10,000>37-fold

Functional assays further validate selectivity:

  • Calcium flux: CCX872 blocked CCL2-induced Ca²⁺ mobilization in CCR2⁺ monocytes but not in CCR5⁺ lymphocytes [1].
  • Chemotaxis: Inhibited monocyte migration toward CCL2 (≥90% suppression at 1 µM) but did not impair responses to CCR1/CCR5 ligands [1] [6].

Inhibition of Monocyte/Macrophage Recruitment Pathways

CCX872 disrupts CCL2-driven chemotaxis by sterically hindering CCR2 conformational changes required for Gαᵢ coupling and downstream phosphorylation of MAPK/ERK pathways. In murine models of kidney injury, subcutaneous CCX872 (90 mg/kg/day) reduced albuminuria by 65% and macrophage infiltration by 50% in Adriamycin-induced focal segmental glomerulosclerosis (FSGS) [1]. Similarly, in non-alcoholic steatohepatitis (NASH), CCX872 decreased hepatic CD11b⁺CD11c⁺F4/80⁺ monocyte-derived macrophages by 40%–60%, correlating with improved insulin sensitivity and reduced hepatic triglycerides [3]. Mechanistically, CCX872:

  • Downregulates CCL2 and IL-1β gene expression in injured tissues [1] [3].
  • Suppresses endothelial adhesion molecule (VCAM-1, ICAM-1) expression, limiting monocyte extravasation [3].
  • Synergizes with renin-angiotensin-aldosterone system (RAAS) blockers (e.g., candesartan) to amplify anti-inflammatory effects in FSGS models [1].

Table 2: CCX872 Efficacy in Preclinical Models of Monocyte-Driven Inflammation

Disease ModelKey FindingsCellular Targets Affected
Adriamycin-induced FSGS↓ Urinary albumin (65%); ↓ glomerular macrophages (50%); ↓ BUN (30%)CD11b⁺Ly6C⁺ monocytes, F4/80⁺ macrophages
High-fat diet NASH↓ Hepatic CD11b⁺CD11c⁺F4/80⁺ cells (60%); ↓ TNF-α (45%); ↓ liver fibrosis (40%)Inflammatory macrophages, hepatic stellate cells
CCl₄-induced fibrosis↓ Collagen-I deposition (50%); ↓ α-SMA⁺ cells (55%)Activated myofibroblasts, portal monocytes

Allosteric Modulation of CCR2-CCL2 Signaling Dynamics

CCX872 acts as a negative allosteric modulator, stabilizing CCR2 in an inactive conformation that impedes CCL2-induced β-arrestin recruitment and receptor internalization. Kinetic studies reveal CCX872 dissociates slowly from CCR2 (t₁/₂ > 8 hours), enabling sustained inhibition despite transient CCL2 surges [1] [6]. This contrasts with orthosteric inhibitors (e.g., CCR2 antibody), which exhibit rapid displacement. Key allosteric effects include:

  • Non-competitive antagonism: CCX872 reduces CCL2 efficacy (Eₘₐₓ) without altering ligand affinity (K𝒹), consistent with allosteric regulation [6].
  • Biased signaling blockade: Suppresses both G protein-dependent (Ca²⁺ flux, chemotaxis) and β-arrestin-dependent (ERK phosphorylation) pathways [1].
  • Receptor dimer disruption: Impedes CCR2/CCR5 heterodimer formation in gliomas, abrogating CXCL10-mediated immunosuppression [6].

In fibrotic models, this sustained occupancy translates to >70% inhibition of CCL2-induced monocyte migration for 24 hours post-dose [8].

Impact on Myeloid-Derived Suppressor Cell (MDSC) Migration

CCX872 preferentially blocks tumor infiltration of CCR2⁺ myeloid-derived suppressor cells (MDSCs), a key driver of immunotherapy resistance. In glioblastoma (KR158 and 005 GSC models), CCX872 reduced intratumoral CD11b⁺Ly6Cʰⁱ PD-L1⁺ monocytic MDSCs by 50%–60% while increasing their bone marrow sequestration by 2-fold [2] [6]. This "myeloid reconfiguration" synergizes with immune checkpoint inhibitors:

  • Anti-PD-1 synergy: CCX872 + anti-PD-1 doubled survival in glioma-bearing mice vs. monotherapy, enhancing CD8⁺ T cell infiltration (3-fold) and IFNγ production (4-fold) while decreasing T cell exhaustion markers (PD-1⁺TIM-3⁺ cells ↓40%) [2] [6] [7].
  • MDSC functional inhibition: Impairs MDSC arginase-1 (ARG-1) and reactive oxygen species (ROS) production in vitro, reversing T cell suppression [10].
  • Broad tumor applicability: Replicated in melanoma (B16F10) and breast cancer (E0771) models, where CCR2 blockade reduced metastatic MDSCs by 45% [7].

Table 3: CCX872 Effects on MDSC Biology in Tumor Microenvironments

Tumor ModelMDSC Subset TargetedChange in Tumor MDSCsFunctional Outcome
Glioblastoma (KR158)CD11b⁺Ly6CʰⁱPD-L1⁺↓60%↑ CD8⁺ T cells (3-fold); ↓ Tregs (30%)
Melanoma (B16F10)CD11b⁺Ly6G⁺Ly6Cₗₒ↓45%↑ Anti-PD-1 response rate (80% vs. 40%)
Breast cancer (E0771)CD11b⁺CD33⁺HLA-DRⁿᵉᵍ↓50%↓ Lung metastases (70%); ↑ cytotoxic T cell activity

Properties

Product Name

CCX872

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

CCX872; CCX-872; CCX 872; CCX-872-B; CCX-872 B; CCX-872B;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.